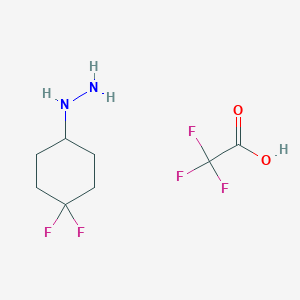
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorocyclohexyl group attached to a hydrazine moiety, which is further stabilized by a trifluoroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of 4,4-difluorocyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired hydrazine derivative. The resulting product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Substituted cyclohexyl derivatives
Wissenschaftliche Forschungsanwendungen
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The difluorocyclohexyl group enhances the compound’s stability and bioavailability, while the trifluoroacetate group aids in its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,4-Difluorocyclohexyl)amine
- (4,4-Difluorocyclohexyl)methylamine
- (4,4-Difluorocyclohexyl)hydrazine
Uniqueness
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate is unique due to the presence of both the hydrazine and trifluoroacetate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, solubility, and potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C8H13F5N2O2 |
|---|---|
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
(4,4-difluorocyclohexyl)hydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12F2N2.C2HF3O2/c7-6(8)3-1-5(10-9)2-4-6;3-2(4,5)1(6)7/h5,10H,1-4,9H2;(H,6,7) |
InChI-Schlüssel |
RPHAWNLAWHQANC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NN)(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




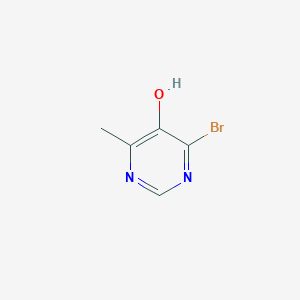
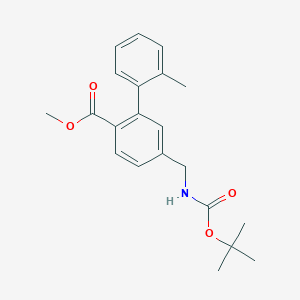
![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
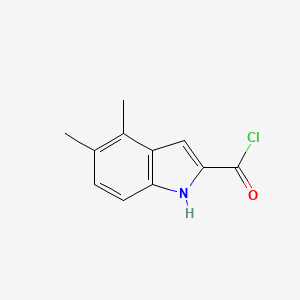


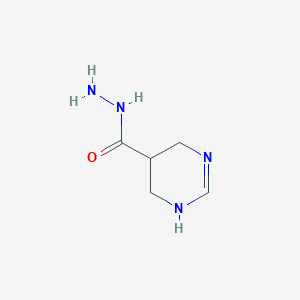


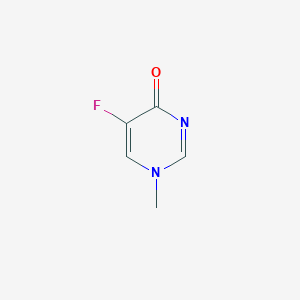

![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
